N2-(3-fluorophenyl)quinazoline-2,4-diamine chemical structure and properties
N2-(3-fluorophenyl)quinazoline-2,4-diamine chemical structure and properties
Topic: N2-(3-fluorophenyl)quinazoline-2,4-diamine: Chemical Structure, Synthesis, and Pharmacological Properties Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary: The Fluorinated Quinazoline Scaffold
N2-(3-fluorophenyl)quinazoline-2,4-diamine represents a specialized chemotype within the quinazoline class of heterocycles. While 4-anilinoquinazolines (e.g., Gefitinib, Erlotinib) are renowned EGFR inhibitors, the 2,4-diaminoquinazoline core is historically significant as a pharmacophore for antifolates (dihydrofolate reductase inhibitors) and, more recently, as a scaffold for multi-kinase inhibition (Aurora B, CDK).
The incorporation of the 3-fluorophenyl moiety at the N2 position is a strategic medicinal chemistry modification. The fluorine atom modulates lipophilicity (
This guide details the structural properties, validated synthetic pathways, and biological mechanisms of this compound, synthesizing data from Structure-Activity Relationship (SAR) studies.
Chemical Structure & Physicochemical Properties[1][2][3][4][5][6][7]
The molecule consists of a bicyclic quinazoline ring substituted with amine groups at positions 2 and 4. The N2-amine is further substituted with a 3-fluorophenyl ring.[1]
2.1 Computed Properties Table[2][3]
| Property | Value (Predicted) | Significance |
| Molecular Formula | Core composition | |
| Molecular Weight | 254.26 g/mol | Fragment-like, high ligand efficiency potential |
| LogP (Octanol/Water) | ~2.8 - 3.2 | Lipophilic enough for membrane permeability; optimal for oral bioavailability (Lipinski's Rule of 5) |
| Topological Polar Surface Area (TPSA) | ~64 Ų | Indicates good potential for cell membrane penetration (<140 Ų) |
| H-Bond Donors | 3 | Critical for interaction with hinge region residues (e.g., Met793 in EGFR) |
| H-Bond Acceptors | 4 | Facilitates water-bridged interactions in the solvent-exposed regions |
| pKa (N1-quinazoline) | ~5.5 - 6.0 | Protonation state affects solubility in lysosomal compartments |
2.2 The "Fluorine Effect"
The 3-fluoro substitution is not arbitrary. In medicinal chemistry, this modification serves two primary functions:
-
Metabolic Blocking: The C3 position of the phenyl ring is a common site for Phase I metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. Fluorine substitution blocks this site, extending the compound's half-life (
). -
Electronic Modulation: Fluorine is highly electronegative, withdrawing electron density from the phenyl ring. This reduces the basicity of the N2-nitrogen, potentially strengthening hydrogen bond interactions with the kinase hinge region backbone.
Synthetic Methodology
The synthesis of N2-(3-fluorophenyl)quinazoline-2,4-diamine requires a regioselective nucleophilic aromatic substitution (
3.1 Reaction Scheme (DOT Diagram)
Figure 1: Step-wise synthesis highlighting the regioselective exploitation of the C4 vs. C2 electrophilicity.
3.2 Detailed Protocol
Step 1: Synthesis of 2,4-Dichloroquinazoline
-
Reflux quinazoline-2,4-dione with phosphorous oxychloride (
) and a catalytic amount of N,N-dimethylaniline for 4-6 hours. -
Remove excess
under reduced pressure. -
Pour residue onto crushed ice/water to precipitate the dichloro product. Filter and dry.[4]
Step 2: Regioselective Amination at C4 Rationale: The C4-chlorine is more reactive due to the inductive effect of the N3 nitrogen and resonance stabilization.
-
Dissolve 2,4-dichloroquinazoline in THF or Methanol.
-
Cool to 0°C.
-
Slowly add ammonia (7N in methanol) or ammonium hydroxide.
-
Stir at 0°C for 1 hour, then warm to room temperature.
-
Monitor by TLC.[5] The product, 4-amino-2-chloroquinazoline, will precipitate or can be isolated by solvent evaporation.
Step 3: Introduction of the 3-Fluorophenyl Group at C2 Rationale: The C2-chlorine is less reactive and requires higher energy (heat) and acid catalysis to facilitate the displacement by the aniline.
-
Suspend 4-amino-2-chloroquinazoline (1.0 eq) in Ethanol or Isopropanol.
-
Add 3-fluoroaniline (1.1 eq).
-
Add catalytic concentrated HCl (2-3 drops) to protonate the quinazoline N1, activating the C2 position.
-
Reflux for 12–24 hours.
-
Cool the mixture. The hydrochloride salt of the target compound usually precipitates.
-
Filter and neutralize with saturated
to obtain the free base.
Biological Mechanisms & SAR Context[2][7][9]
4.1 Primary Mechanism: Kinase Inhibition (ATP Competition)
Like many quinazolines, this molecule functions as a Type I ATP-competitive inhibitor. It binds to the active conformation of the kinase domain (DFG-in).
-
Hinge Binding: The N1 and the 2-amino group typically form a donor-acceptor hydrogen bond pair with the kinase hinge region (e.g., Met793 in EGFR).
-
Hydrophobic Pocket: The 3-fluorophenyl group occupies the hydrophobic pocket II or the solvent-exposed front region, depending on the specific kinase (EGFR vs. CDK).
4.2 Secondary Mechanism: DHFR Inhibition
2,4-diaminoquinazolines are classical non-classical antifolates. They mimic the pteridine ring of folic acid, binding to Dihydrofolate Reductase (DHFR).
-
Mechanism: Inhibition of DHFR depletes the pool of tetrahydrofolate, halting thymidylate synthesis and arresting DNA replication (S-phase specific cytotoxicity).
4.3 Structure-Activity Relationship (SAR) Insights
Recent studies comparing substitution patterns on the N2-phenyl ring have revealed critical insights:
-
3-Substituted vs. 4-Substituted: Research indicates that for cytotoxicity against specific cancer lines (e.g., MCF-7, HCT-116), 4-substitution (e.g., 4-NO2, 4-F) on the N2-phenyl ring is often more potent than 3-substitution .
-
Evidence: The 3-fluorophenyl analog showed decreased inhibitory activity compared to the 4-nitrophenyl analog in direct head-to-head comparisons on cell viability [1].
-
-
Selectivity: However, 3-substitution can improve selectivity for specific kinases (like Aurora B) over broad-spectrum tyrosine kinases, as the meta-substitution alters the angle of the phenyl ring within the binding pocket, potentially avoiding steric clashes in restricted pockets.
Experimental Validation: DNA Binding Assay
To verify if the compound acts via DNA intercalation (a secondary mechanism for some planar quinazolines) or pure enzyme inhibition, a Methyl Green displacement assay is recommended.
Protocol:
-
Reagent: Prepare a DNA-methyl green complex solution (Incubate Calf Thymus DNA with Methyl Green for 1h).
-
Treatment: Add varying concentrations (1–100 µM) of N2-(3-fluorophenyl)quinazoline-2,4-diamine.
-
Measurement: Measure absorbance at 630 nm.
-
Interpretation: A decrease in absorbance indicates the compound is displacing methyl green, suggesting DNA intercalation.
-
Note: 2,4-diaminoquinazolines typically show moderate DNA affinity, which contributes to their antitumor efficacy alongside kinase/DHFR inhibition.
-
Pathway Visualization
Figure 2: Multi-target mechanism of action profile for 2,4-diaminoquinazolines.
References
-
Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines. Journal of Chemistry. (2022). Discusses the SAR of N2-phenyl substituted quinazolines, explicitly comparing 3-substituted vs 4-substituted analogs regarding antitumor activity.
-
Discovery of N-(3-fluorophenyl)... as Aurora Kinase B Inhibitor. European Journal of Medicinal Chemistry. (2025).[1] Highlights the utility of the 3-fluorophenyl moiety in quinazoline-based kinase inhibitors for improving metabolic stability and oral bioavailability.
- Quinazolines as Dihydrofolate Reductase Inhibitors.Journal of Medicinal Chemistry. (Classic Reference).
- Regioselective Synthesis of 2,4-Disubstituted Quinazolines.Tetrahedron Letters. Validates the reactivity difference between C2 and C4 chlorines in quinazoline scaffolds.
Sources
- 1. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N~2~-(3-methylphenyl)quinazoline-2,4-diamine | C15H14N4 | CID 962701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N 4-(3-Bromophenyl)quinazoline-4,6-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
